Nopyl acetate

Übersicht

Beschreibung

Nopyl acetate is a sweet and fruity aromatic chemical that often retains a unique, woody tinge . It is used mainly in citrus, orange-flower, and fougeres . It is also used in a variety of perfumes and household products .

Synthesis Analysis

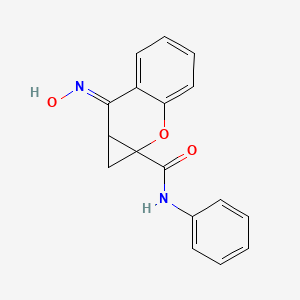

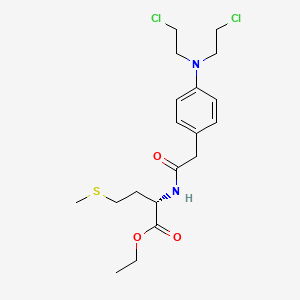

The synthesis of Nopyl acetate involves the esterification of nopol with acetic acid. This process uses sulfuric acid as a homogeneous catalyst . The reactions are carried out in a batch reactor at different temperatures, catalyst concentrations, and molar ratios of acetic acid to nopol .Molecular Structure Analysis

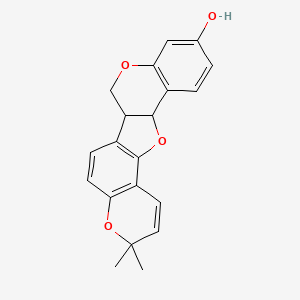

The molecular formula of Nopyl acetate is C13H20O2 . Its average mass is 208.297 Da and its monoisotopic mass is 208.146332 Da .Chemical Reactions Analysis

The esterification of nopol with acetic acid to produce Nopyl acetate is a reversible second-order kinetic reaction . The forward reaction rate and the equilibrium constants increase with temperature .Physical And Chemical Properties Analysis

Nopyl acetate has a molecular weight of 208.30 . Its physical and chemical properties are influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen

Esterification of Acetic Acid and Nopol

Nopyl acetate can be synthesized through the esterification of acetic acid and nopol . This process involves the reaction of acetic acid with nopol in the presence of a catalyst. The reaction parameters, such as the acid: alcohol molar ratio, catalyst loading, catalyst type, and solvent, can significantly affect the yield of nopyl acetate .

Catalyst Evaluation

The type of catalyst used in the esterification process can significantly impact the yield of nopyl acetate . Preliminary catalyst evaluations have been conducted using different solvents, such as toluene and n-hexane . These studies help in understanding the performance of various catalysts in the synthesis of nopyl acetate .

Synthesis from β-pinene

Nopyl acetate can also be synthesized directly from β-pinene . This method provides an alternative route for the production of nopyl acetate, expanding its potential applications .

Kinetics of Esterification

The kinetics of the esterification process of nopol with acetic acid has been studied . Understanding the kinetics can help optimize the reaction conditions for the synthesis of nopyl acetate .

Catalyst Reusability

Studies have been conducted to evaluate the reusability of catalysts used in the esterification process . This research is crucial for making the process more sustainable and cost-effective .

Reaction Mechanism

Research has been conducted to understand the mechanism of the esterification of nopol with acetic acid over solid acid catalyst .

Safety and Hazards

Wirkmechanismus

Target of Action

Nopyl acetate is a synthetic fragrance compound .

Mode of Action

The mode of action of nopyl acetate is primarily through its interaction with olfactory receptors. As an aromatic compound, it binds to these receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic woody, sweet, fruity, and floral scent .

Biochemical Pathways

Its synthesis involves the esterification of acetic acid and nopol . This reaction is catalyzed by heterogeneous catalysts .

Result of Action

The primary result of nopyl acetate’s action is the perception of its scent. Upon inhalation, it provides a woody, sweet, fruity, and floral aroma . This makes it a valuable ingredient in various fragrance formulations, including those used in household fragrances .

Eigenschaften

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNOGHRWORTNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

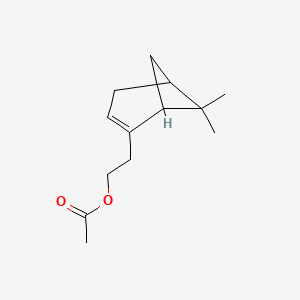

CC(=O)OCCC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977235 | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128-51-8, 6165-23-7 | |

| Record name | Nopyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nopyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Nopyl acetate and what is its primary use?

A1: Nopyl acetate is a synthetic fragrance compound known for its fruity, fresh wood aroma. It is not found naturally and is primarily used in various products like soaps, detergents, creams, lotions, and perfumes. []

Q2: How is Nopyl acetate synthesized?

A2: Nopyl acetate is synthesized in a two-step process. First, β-pinene reacts with paraformaldehyde to produce Nopol. Subsequently, Nopol undergoes esterification with acetic anhydride to yield Nopyl acetate. This reaction is often catalyzed using acidic aqueous chromic anhydride or solid superacids like SO₄²⁻/ZrO₂-TiO₂. [, , ]

Q3: What are the main byproducts formed during the synthesis of Nopyl acetate using acidic aqueous chromic anhydride?

A3: The oxidation of Nopyl acetate by acidic aqueous chromic anhydride leads to the formation of several byproducts. The major products are 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate and its hydrolyzed form, 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanol. These result from the cleavage and subsequent hydration of the four-membered ring in Nopyl acetate. Other notable byproducts include 2,3-epoxynopyl acetate, 1-hydroxy-2,3-epoxynopyl acetate, and 5-hydroxy-2,3-epoxynopyl acetate, primarily formed through the epoxidation of the double bond and further oxidation of tertiary hydrogens. [, ]

Q4: Are there alternative catalysts for Nopyl acetate synthesis?

A4: Yes, besides acidic aqueous chromic anhydride and solid superacids, heterogeneous catalysts like Amberlyst-15 ionic exchange resin have been explored for Nopyl acetate synthesis through the esterification of Nopol with acetic acid. [] The catalyst loading significantly influences the reaction's selectivity towards Nopyl acetate. []

Q5: How does the reaction temperature affect the synthesis of Nopyl acetate using SO₄²⁻/ZrO₂-TiO₂ catalyst?

A5: The synthesis of Nopyl acetate using SO₄²⁻/ZrO₂-TiO₂ catalyst under microwave irradiation showed that a temperature of 105°C resulted in the highest yield (81.3%). [] This suggests that temperature plays a crucial role in optimizing the reaction conditions for Nopyl acetate production.

Q6: Have there been studies exploring the relationship between the structure of Nopyl acetate derivatives and their activity?

A6: Yes, research has investigated the repellency of various terpenoids, including Nopyl acetate derivatives, against house ants (Monomorium pharaonis). The study synthesized seven bridge-ring terpenoids from β-pinene, including Nopyl methyl ether, Nopyl ethyl ether, Nopyl n-propyl ether, Nopyl formate, Nopyl acetate, and Nopyl propanoate. All these compounds exhibited significant repellent activity, with repellent rates ranging from 80% to 100% at a concentration of 20 mg/mL. []

Q7: What analytical techniques are used to characterize Nopyl acetate and its derivatives?

A7: Nopyl acetate and its derivatives are commonly characterized using a combination of spectroscopic techniques, including Infrared spectroscopy (IR), Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance spectroscopy (¹H NMR), and ¹³C Nuclear Magnetic Resonance spectroscopy (¹³C NMR). These techniques provide information about the compound's functional groups, molecular weight, and structure. [, , , ]

Q8: Has the application of computational chemistry been explored in understanding Nopyl acetate and its derivatives?

A8: Yes, computational chemistry has been employed to understand the repellent activity of Nopyl acetate derivatives. For example, one study used Gaussian 03W software to calculate the optimal conformer and lowest energy of seventeen terpenoid ant repellents synthesized from α-pinene and β-pinene. The obtained data was then processed and used to develop a quantitative structure-activity relationship (QSAR) model using Codessa 2.7.10 software. []

Q9: What insights did the QSAR model provide regarding the repellency of Nopyl acetate derivatives?

A9: The QSAR model, with an R² of 0.9265, suggested that four structural descriptors significantly influenced the repellency of the investigated terpenoids, including Nopyl acetate derivatives. These descriptors were: fractional atomic charge weighted partial positive surface area (ESP-FPSA-3 fractional PPSA), minimum nucleophilic reactivity index of a carbon atom, second-highest occupied molecular orbital (HOMO-1) energy, and maximum 1-electron reactivity index for an oxygen atom. [] This information can be valuable for designing more potent ant repellents.

Q10: Is there any research on the liquid-liquid equilibrium of systems involving Nopyl acetate?

A10: Yes, research has been conducted on the liquid-liquid equilibrium (LLE) data for the water + acetic acid + nopol + nopyl acetate quaternary system. The data was measured at temperatures of 298.15 K, 323.15 K, and 348.15 K under atmospheric pressure (85.8 kPa). The study used Othmer-Tobias, Bachman, and Hand correlations to verify the thermodynamic consistency of the experimental LLE data, which was then correlated using the NRTL thermodynamic model. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid](/img/structure/B1679767.png)